Structural Differentiation: Ortho-Methoxy Substituent vs. Unsubstituted Analog
CAS 919681-26-8 bears an ortho-methoxyphenyl group on the sulfonamide nitrogen, whereas the closest commercially available analog, 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide (CAS 5470-06-4), carries an unsubstituted sulfonamide (-NH2) [1]. The ortho-methoxy substituent contributes an additional hydrogen-bond acceptor (oxygen) and increases the computed XLogP3 from -0.1 (CAS 5470-06-4) to 1.0 (CAS 919681-26-8), reflecting a 10-fold increase in predicted lipophilicity [2]. In the succinimide-based PARL inhibitor series, placement of an N-aryl substituent was essential for achieving submicromolar affinity; the unsubstituted sulfonamide scaffold alone showed no measurable inhibition [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 (PubChem computed) |
| Comparator Or Baseline | CAS 5470-06-4 (4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide): XLogP3 = -0.1 |
| Quantified Difference | Delta XLogP3 = +1.1 (≈10× increase in logP units) |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem (2025 release) |
Why This Matters
A logP difference of 1.1 units significantly alters membrane permeability and protein binding, directly affecting assay behavior and hit-to-lead progression.
- [1] PubChem CID 12466021, '4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide' (CAS 5470-06-4). Structural and property comparison. https://pubchem.ncbi.nlm.nih.gov/compound/12466021 View Source
- [2] PubChem CID 24317182 (target compound) vs. CID 12466021. XLogP3 values: 1.0 vs. -0.1. Computed by PubChem 2.2 (2025). View Source
- [3] Parsons WH, et al. 'Development of succinimide-based inhibitors for PARL.' Bioorg Med Chem Lett. 2021. PMID: 34311087. N-aryl substitution critical for PARL inhibition. View Source
